3,5-Dichloro-1-methylpyrrole-2-carbonyl chloride
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Overview
Description
3,5-Dichloro-1-methylpyrrole-2-carbonyl chloride is a chemical compound with the molecular formula C6H4Cl3NO. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-1-methylpyrrole-2-carbonyl chloride typically involves the chlorination of 1-methylpyrrole-2-carbonyl chloride. The reaction is carried out using chlorine gas in the presence of a suitable solvent, such as dichloromethane, at low temperatures to control the reaction rate and prevent over-chlorination.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and safety. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-1-methylpyrrole-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction can lead to the formation of less chlorinated derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or primary amines in solvents like ethanol or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 3,5-dichloro-1-methylpyrrole-2-carboxamides or esters.
Oxidation: Formation of 3,5-dichloro-1-methylpyrrole-2-carbonyl N-oxide.
Reduction: Formation of 3-chloro-1-methylpyrrole-2-carbonyl chloride.
Scientific Research Applications
3,5-Dichloro-1-methylpyrrole-2-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 3,5-Dichloro-1-methylpyrrole-2-carbonyl chloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-1H-pyrrole-2-carbonyl chloride
- 3,5-Dichloro-1-methyl-1H-pyrrole-2-carboxylic acid
- 3,5-Dichloro-1-methyl-1H-pyrrole-2-carboxamide
Uniqueness
3,5-Dichloro-1-methylpyrrole-2-carbonyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical development .
Properties
CAS No. |
106116-35-2 |
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Molecular Formula |
C6H4Cl3NO |
Molecular Weight |
212.454 |
IUPAC Name |
3,5-dichloro-1-methylpyrrole-2-carbonyl chloride |
InChI |
InChI=1S/C6H4Cl3NO/c1-10-4(8)2-3(7)5(10)6(9)11/h2H,1H3 |
InChI Key |
LCYUXQXCHODIAE-UHFFFAOYSA-N |
SMILES |
CN1C(=CC(=C1C(=O)Cl)Cl)Cl |
Synonyms |
1H-Pyrrole-2-carbonyl chloride, 3,5-dichloro-1-methyl- (9CI) |
Origin of Product |
United States |
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